

Thermal Analysis of Poly(vinylcyclohexane) by DSC and TGA: An Application Note

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vinylcyclohexane**

Cat. No.: **B147605**

[Get Quote](#)

Introduction

Poly(**vinylcyclohexane**) (PVCH) is a saturated hydrocarbon polymer notable for its high thermal stability, a property that makes it a candidate for applications requiring robust material performance at elevated temperatures. Understanding the thermal properties of PVCH is crucial for its processing and end-use applications. This application note details the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize the thermal behavior of PVCH. DSC is employed to determine its glass transition temperature (T_g) and other thermal transitions, while TGA is used to evaluate its thermal stability and decomposition profile.

Experimental Protocols

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (T_g) and observe other thermal events of poly(**vinylcyclohexane**).

Instrumentation: A standard heat-flux DSC instrument.

Sample Preparation:

- Accurately weigh 5-10 mg of the poly(**vinylcyclohexane**) sample into a standard aluminum DSC pan.

- Seal the pan hermetically using a sample press.
- Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Experimental Conditions:

- Place the sample and reference pans into the DSC cell.
- Purge the cell with a continuous nitrogen flow at 50 mL/min to maintain an inert atmosphere.
- Equilibrate the sample at 25°C.
- Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min. This initial heating scan is to erase the prior thermal history of the polymer.
- Cool the sample from 200°C to 25°C at a controlled rate of 10°C/min.
- Perform a second heating scan from 25°C to 200°C at a heating rate of 10°C/min. The glass transition temperature is determined from this second scan.

Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve from the second heating scan.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition characteristics of poly(**vinylcyclohexane**).

Instrumentation: A standard thermogravimetric analyzer.

Sample Preparation:

- Accurately weigh 10-15 mg of the poly(**vinylcyclohexane**) sample into a ceramic TGA pan.

Experimental Conditions:

- Place the sample pan into the TGA furnace.

- Purge the furnace with a continuous nitrogen flow at 50 mL/min to provide an inert atmosphere.
- Equilibrate the sample at 30°C.
- Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
- Record the sample weight as a function of temperature.

Data Analysis:

- Determine the onset temperature of decomposition (Td), which is the temperature at which significant weight loss begins.
- Determine the temperatures corresponding to specific percentage weight losses (e.g., 5%, 10%, 50%).
- Determine the percentage of residual mass at the end of the experiment.

Results and Discussion

The thermal properties of poly(**vinylcyclohexane**) were analyzed using DSC and TGA. The key quantitative data obtained from these analyses are summarized in the tables below.

DSC Analysis Data

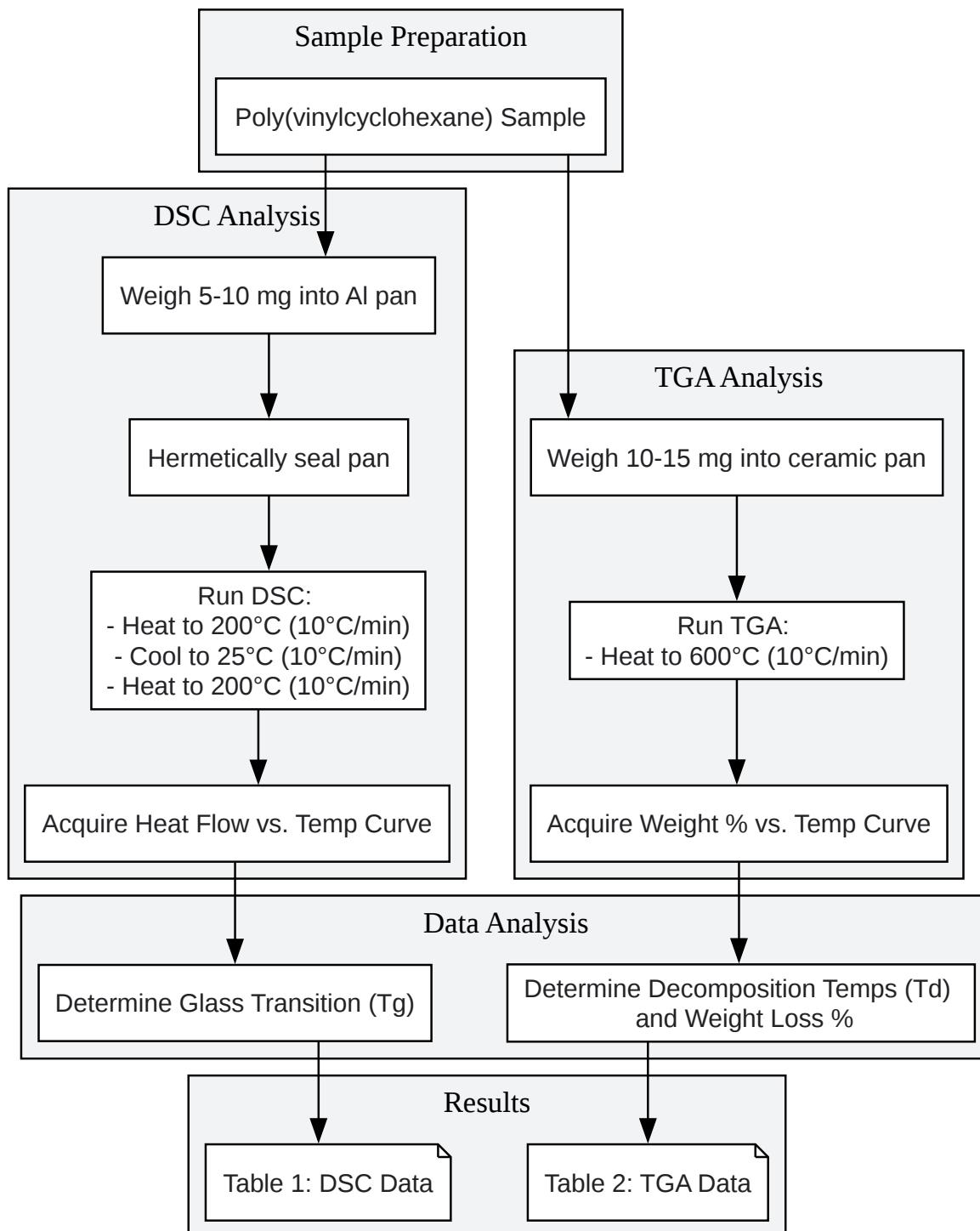
The glass transition temperature (Tg) of poly(**vinylcyclohexane**) was determined from the second heating scan in the DSC analysis. The results are presented in Table 1.

Thermal Property	Value (°C)
Glass Transition Temperature (Tg)	141 - 148[1]

The observed glass transition temperature for PVCH is significantly higher than that of its precursor, polystyrene ($T_g \approx 100-108^\circ\text{C}$)[1], which is attributed to the increased rigidity of the cyclohexyl side groups compared to the phenyl groups. For isotactic PVCH, exothermic peaks may be observed around 248°C, which correspond to a crystal-crystal phase transition rather than melting[2]. The melting point of crystalline syndiotactic PVCH has been reported to be as

high as 351°C, indicating that the thermal properties are highly dependent on the polymer's tacticity[3].

TGA Analysis Data


The thermal stability of poly(**vinylcyclohexane**) was evaluated by TGA in a nitrogen atmosphere. The key decomposition parameters are summarized in Table 2.

Decomposition Parameter	Temperature (°C)
Onset of Decomposition (Td)	Approx. 250
Temperature for 18.4% Weight Loss	Approx. 250[2]

The TGA curve for isotactic PVCH shows an initial weight loss of about 18.4% around 250°C, which is followed by a more gradual degradation at higher temperatures[2]. The thermal degradation of PVCH proceeds via a statistical degradation into oligomeric fragments, which differs from the depolymerization mechanism of polystyrene[4].

Experimental Workflow

The logical flow of the experimental analysis is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for DSC and TGA analysis of poly(vinylcyclohexane).

Conclusion

This application note provides a comprehensive protocol for the thermal analysis of poly(**vinylcyclohexane**) using DSC and TGA. The results indicate that PVCH is a thermally stable polymer with a high glass transition temperature. The specific thermal properties, however, can be significantly influenced by the polymer's tacticity. The methodologies and data presented here are valuable for researchers, scientists, and professionals involved in the development and application of PVCH-based materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Thermal Analysis of Poly(vinylcyclohexane) by DSC and TGA: An Application Note]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147605#dsc-and-tga-analysis-of-poly-vinylcyclohexane-thermal-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com